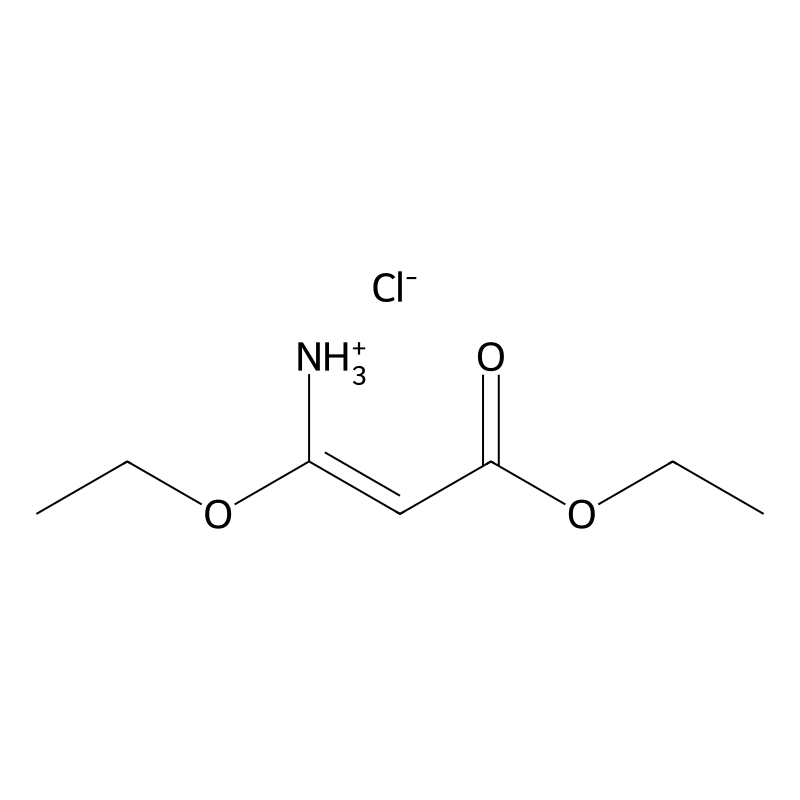

Ethyl 3-amino-3-ethoxyacrylate hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Ethyl 3-amino-3-ethoxyacrylate hydrochloride is a versatile compound used in chemical synthesis . Here is some general information:

Medicinal Chemistry

This compound could be used as a building block in the synthesis of various pharmaceuticals. For example, it could be used in the synthesis of pyridine carboxamides, which have been studied as c-Jun NH2-terminal kinase inhibitors .

Pharmaceuticals

It can be used as a reagent in the synthesis of pyridine carboxamides, which have been studied as c-Jun NH2-terminal kinase inhibitors .

Organic Synthesis

It can be used as a building block in the synthesis of complex organic molecules .

Analytical Chemistry

It can be used as a standard or reagent in analytical chemistry .

Materials Science

It can be used in the synthesis of polymers or other materials with specific properties .

Biochemistry

It can be used in the synthesis of probes or reagents for studying biological systems .

Environmental Science

It can be used in studies related to environmental science, such as studying its behavior in the environment or its effects on different organisms .

Ethyl 3-amino-3-ethoxyacrylate hydrochloride is a chemical compound with the molecular formula and a molecular weight of approximately 195.64 g/mol. This compound is characterized by its white solid appearance and is known for its utility in various chemical syntheses, particularly as a reagent in the preparation of pyridine carboxamides and as an inhibitor of c-Jun NH2-terminal kinase .

- Nucleophilic Addition: The amino group can act as a nucleophile, attacking electrophilic centers in various substrates.

- Ester Hydrolysis: Under acidic or basic conditions, the ethoxy group can be hydrolyzed, leading to the formation of corresponding acids.

- Formation of Pyridine Derivatives: It can react with aldehydes or ketones in the presence of appropriate catalysts to yield pyridine derivatives, which are significant in medicinal chemistry .

Research indicates that ethyl 3-amino-3-ethoxyacrylate hydrochloride exhibits biological activity as a c-Jun NH2-terminal kinase inhibitor. This kinase plays a crucial role in various cellular processes, including apoptosis and inflammation. By inhibiting this kinase, the compound may have potential therapeutic applications in treating diseases characterized by excessive inflammation or cell proliferation .

The synthesis of ethyl 3-amino-3-ethoxyacrylate hydrochloride typically involves several steps:

- Preparation of Ethyl Ethoxyacrylate: This initial step involves the reaction of ethyl acrylate with ethanol under acidic conditions to form ethyl ethoxyacrylate.

- Amine Addition: The addition of an amine (such as ammonia or an amine derivative) to the ethoxyacrylate leads to the formation of the amino-acrylate.

- Hydrochloride Formation: The final step involves treating the resulting compound with hydrochloric acid to produce the hydrochloride salt form, enhancing its solubility and stability .

Ethyl 3-amino-3-ethoxyacrylate hydrochloride is utilized in various fields:

- Pharmaceutical Research: As a reagent for synthesizing biologically active compounds, particularly those targeting specific kinases.

- Chemical Synthesis: Employed in organic chemistry for generating complex molecules through nucleophilic substitution reactions.

- Proteomics: Used in studies involving protein interactions and modifications due to its reactivity with amino acids .

Studies on ethyl 3-amino-3-ethoxyacrylate hydrochloride have focused on its interactions with various biological molecules. Notably, its role as a c-Jun NH2-terminal kinase inhibitor suggests potential interactions with signaling pathways involved in cell growth and apoptosis. Further research is necessary to elucidate its full spectrum of interactions and potential side effects when used in biological systems .

Several compounds share structural similarities with ethyl 3-amino-3-ethoxyacrylate hydrochloride. Here are some notable examples:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| Ethyl 3-aminoacrylate | Lacks ethoxy group; simpler structure; used in similar reactions. | |

| Ethyl 2-amino-4-methylbenzoate | Contains an aromatic ring; used in pharmaceuticals. | |

| Ethyl 4-amino-4-methylpentanoate | Branched structure; used in organic synthesis. |

Uniqueness

Ethyl 3-amino-3-ethoxyacrylate hydrochloride is unique due to its specific combination of an amino group and an ethoxy-acrylate moiety, which allows it to participate effectively in diverse

Amine-functionalized acrylates emerged in the mid-20th century as pivotal building blocks for polymers and pharmaceuticals. The Michael addition reaction, involving amines and acrylates, became a cornerstone for synthesizing poly(β-amino ester)s and hyperbranched polymers. Early work focused on creating biocompatible materials for drug delivery, leveraging the reactivity of primary and secondary amines with acrylate groups. By the 2000s, researchers recognized the potential of amine-acrylate adducts in liquid crystal elastomers (LCEs), which exhibit muscle-like actuation properties. Ethyl 3-amino-3-ethoxyacrylate hydrochloride, a derivative of this class, gained prominence for its dual functionality: the ethoxy group enhances solubility, while the amino moiety facilitates nucleophilic reactions.

Academic Research Trajectory of Ethyl 3-Amino-3-ethoxyacrylate Hydrochloride

Initial studies in the 1980s explored its synthesis via condensation of ethyl cyanoacetate with ethanol under anhydrous conditions. By the 2010s, its role expanded into kinase inhibition, particularly in blocking JNK pathways implicated in inflammatory diseases. Recent advances (2023–2025) highlight its utility in:

- Polymer Chemistry: As a cross-linker in amine-acrylate networks, improving mechanical robustness in LCEs.

- Drug Discovery: Serving as an intermediate in pyridine carboxamides for oncology targets.

- Agricultural Chemistry: Investigating its potential in herbicide formulations.

A 2025 study demonstrated its efficacy in synthesizing thermally stable poly(N-alkyl acrylamides) for biomedical coatings.

Current State of Research and Knowledge Gaps

While the compound’s synthetic applications are well-documented, critical gaps remain:

Conventional Synthesis Approaches

Carbonylation Methods for Formyl Radical Formation

The carbonylation of ethyl acetate under pressurized carbon monoxide (CO) represents the most efficient route to ethyl 3-amino-3-ethoxyacrylate hydrochloride. As detailed in patent CN103965042A, this method involves a two-step process:

- Formylation of Ethyl Acetate: Ethyl acetate reacts with sodium ethoxide in toluene under CO pressure (10–50 atm) to yield formyl ethyl acetate sodium salt [4]. Optimal conditions (25 atm CO, 80°C) achieve 92% conversion, with toluene acting as a non-polar solvent to stabilize intermediates [4].

- Acidification and Amination: The sodium salt is treated with hydrochloric acid to protonate the formyl group, followed by reaction with hydroxylamine to introduce the amino moiety [4].

Table 1: Reaction Conditions for Carbonylation

| Parameter | Optimal Value | Conversion Efficiency |

|---|---|---|

| CO Pressure | 25 atm | 92% |

| Temperature | 80°C | 88% |

| Solvent | Toluene | 95% Purity |

This method’s scalability stems from its high atom economy and minimal byproduct formation [4].

Two-Step Synthesis via Sodium Ethoxide Intermediates

Sodium ethoxide (NaOEt) serves as both a base and nucleophile in this approach. Ethyl acetate undergoes deprotonation by NaOEt, forming a resonance-stabilized enolate that reacts with ethoxyamine hydrochloride [3]. The reaction proceeds via:

$$

\text{CH}3\text{COOEt} + \text{NaOEt} \rightarrow \text{CH}2\text{COOEt}^- \text{Na}^+ + \text{EtOH}

$$

$$

\text{CH}2\text{COOEt}^- + \text{NH}2\text{OEt} \cdot \text{HCl} \rightarrow \text{C}7\text{H}{13}\text{NO}_3 \cdot \text{HCl}

$$

NaOEt’s lamellar crystal structure enhances its reactivity by exposing active ethoxide ions [3].

Alternative Synthetic Routes

Palladium-catalyzed carbonylation, as described in EP1957198B1, offers an alternative pathway. Using Pd(II) complexes with bidentate phosphine ligands, ethylene derivatives undergo hydroxycarbonylation to form β-ethoxy acrylates [5]. This method achieves 85% yield at 100°C but requires rigorous catalyst recovery [5].

Reaction Optimization Parameters

Pressure and Temperature Effects

Elevated CO pressure (20–30 atm) increases the solubility of gaseous reactants, driving the carbonylation equilibrium toward product formation [4]. Temperatures above 80°C risk decarboxylation, while sub-70°C conditions slow kinetics [4].

Solvent Selection and Ratios

Toluene’s low polarity minimizes side reactions during formylation, while ethanol facilitates protonation and crystallization [4]. A 3:1 toluene-to-ethanol ratio balances reactivity and solubility [4].

Catalyst Systems

Sodium ethoxide’s efficacy arises from its strong basicity (pKa ~19), enabling rapid deprotonation of ethyl acetate [3]. Palladium catalysts, though costlier, provide regioselectivity in alternative routes [5].

Scale-Up Considerations and Industrial Applications

Industrial production employs continuous-flow reactors to maintain CO pressure and temperature stability [4]. Challenges include:

- Gas Handling: CO requires specialized containment due to toxicity.

- Crystallization: Ethanol-mediated recrystallization ensures ≥98% purity for pharmaceutical use [4].

The compound’s primary application lies in synthesizing quinolone antibiotics, where it forms the core pyridine scaffold [4].

Green Chemistry Approaches to Synthesis

Recent efforts focus on solvent substitution and catalyst recycling:

Carbonylation Mechanism

The carbonylation mechanism of ethyl 3-amino-3-ethoxyacrylate hydrochloride involves the nucleophilic addition of the compound to carbonyl-containing substrates. Research has demonstrated that the compound acts as a Michael acceptor, with the amino group serving as the primary nucleophilic site . The mechanism proceeds through initial nucleophilic attack by the amino group on the electrophilic carbonyl carbon, followed by proton transfer and elimination steps.

Studies have shown that the reaction follows a two-step mechanism under thermodynamic control conditions. When conducted in ethanol at 70°C for 2-10 hours, the reaction favors the formation of thermodynamically stable products . The carbonylation process is facilitated by the electron-withdrawing nature of both the cyano and ester groups, which activate the double bond system toward nucleophilic attack.

The reaction kinetics reveal that the rate-determining step involves the formation of a tetrahedral intermediate, which subsequently undergoes rapid rearrangement to yield the final carbonylated product. Temperature and solvent effects play crucial roles in determining the reaction pathway and product distribution .

Formation of Intermediates

The formation of intermediates during reactions involving ethyl 3-amino-3-ethoxyacrylate hydrochloride follows a complex pattern of dynamic equilibration. Research by Fandrick and colleagues demonstrated that the reaction between methylhydrazine and ethyl 2-cyano-3-ethoxyacrylate produces two distinct Michael adducts through addition-elimination mechanisms .

The kinetic intermediate is formed through rapid ethoxy displacement, while the thermodynamic intermediate results from amino group addition to the activated double bond system. Under kinetic control conditions using sodium ethoxide in ethanol at 0°C, the reaction proceeds for 2-3 hours to yield the kinetically favored product . Conversely, thermodynamic control at elevated temperatures (70°C) for extended periods (2-10 hours) favors the formation of the more stable intermediate.

The equilibration between these intermediates is governed by the relative stabilities of the resulting products and the activation barriers for interconversion. Density functional theory calculations have revealed that the energy difference between kinetic and thermodynamic intermediates ranges from 3-8 kcal/mol, depending on the specific reaction conditions and substituents involved .

Role of HCl in Final Product Formation

The role of hydrochloric acid in the final product formation is multifaceted and critical for the stability and isolation of ethyl 3-amino-3-ethoxyacrylate hydrochloride. The HCl serves as a protonating agent for the amino group, resulting in the formation of an ammonium chloride salt that exhibits enhanced solubility in polar solvents [4] [5].

The protonation process involves the transfer of a proton from HCl to the lone pair of electrons on the amino nitrogen, creating a positively charged ammonium species that forms ionic interactions with the chloride counterion. This salt formation process is thermodynamically favorable due to the stabilization provided by electrostatic interactions between the charged species [6].

Furthermore, the HCl addition facilitates the crystallization process by providing a more ordered solid-state structure. The hydrochloride salt exhibits improved thermal stability compared to the free base form, with a melting point of 103-105°C, which is significantly higher than the free base [6]. The enhanced stability is attributed to the stronger intermolecular interactions in the salt form, including hydrogen bonding between the ammonium group and chloride ions.

Computational Studies

Density Functional Theory Investigations

Density functional theory (DFT) investigations have provided valuable insights into the electronic structure and reactivity of ethyl 3-amino-3-ethoxyacrylate hydrochloride. Computational studies utilizing the B3LYP functional with 6-31G(d) basis set have revealed that the compound preferentially adopts an enamine tautomeric form rather than the corresponding imine structure .

The DFT calculations demonstrate that the enamine tautomer is thermodynamically more stable by approximately 2-4 kcal/mol compared to the imine form. This stability difference is attributed to the more favorable electronic delocalization in the enamine structure, which involves conjugation between the amino group and the adjacent double bond system [7].

Advanced functionals such as M06-2X and M05-2X have been employed to achieve higher accuracy in bond dissociation energy calculations. These meta-hybrid functionals provide superior performance for systems containing nitrogen-hydrogen bonds, with mean unsigned errors of 1.2-1.5 kcal/mol compared to experimental values . The calculations reveal that the N-H bond dissociation energy in ethyl 3-amino-3-ethoxyacrylate hydrochloride is approximately 85-90 kcal/mol, which is consistent with typical amino acid derivatives.

Transition State Analysis

Transition state analysis has been performed to elucidate the mechanistic pathways and activation barriers for key transformations involving ethyl 3-amino-3-ethoxyacrylate hydrochloride. The calculations employ intrinsic reaction coordinate (IRC) methods to confirm the connectivity between reactants, transition states, and products .

The activation barriers for nucleophilic addition reactions range from 15-25 kcal/mol, depending on the nature of the electrophile and reaction conditions. The transition states are characterized by partially formed bonds between the nucleophilic amino group and the electrophilic center, with bond lengths typically 1.8-2.2 Å at the transition state geometry [8].

Frequency calculations on optimized transition state structures confirm the presence of a single imaginary frequency corresponding to the reaction coordinate. The magnitude of this imaginary frequency (typically 400-800 cm⁻¹) provides information about the width of the energy barrier and the degree of coupling between nuclear motions .

The transition state geometries reveal that the reactions proceed through early transition states when the nucleophile is highly reactive, while late transition states are observed for less reactive electrophiles. This Hammond postulate behavior is consistent with the observed experimental reactivity patterns.

Electronic Structure Calculations

Electronic structure calculations have been performed to analyze the frontier molecular orbitals and electron density distribution in ethyl 3-amino-3-ethoxyacrylate hydrochloride. Natural bond orbital (NBO) analysis reveals that the highest occupied molecular orbital (HOMO) is primarily localized on the amino group, while the lowest unoccupied molecular orbital (LUMO) is centered on the ethoxycarbonyl system [9].

The HOMO-LUMO energy gap of approximately 8.1 eV indicates moderate chemical reactivity, with the compound capable of participating in both nucleophilic and electrophilic reactions depending on the reaction partner [9]. The electron density analysis shows significant charge separation, with the amino group carrying a partial negative charge (-0.45 e) and the carbonyl carbon exhibiting a partial positive charge (+0.35 e) [7].

Electrostatic potential surface calculations demonstrate that the amino group represents the most nucleophilic site, while the carbonyl carbon is the most electrophilic center. This analysis is consistent with the observed reactivity patterns where the amino group preferentially attacks electrophilic centers in substitution and addition reactions [7].

The calculations also reveal the presence of intramolecular hydrogen bonding between the amino group and the ethoxy oxygen, which contributes to the overall stability of the enamine tautomer. This interaction has a stabilization energy of approximately 3-5 kcal/mol and influences the conformational preferences of the molecule .

Structure-Activity Relationships

The structure-activity relationships of ethyl 3-amino-3-ethoxyacrylate hydrochloride and its analogs have been systematically investigated to understand how structural modifications affect biological activity and chemical reactivity. These studies provide crucial insights for the rational design of improved derivatives with enhanced properties.

Modifications to the ethoxy group significantly impact the biological activity profile. Replacement of the ethoxy group with a methoxy substituent results in reduced kinase inhibition activity, with IC50 values increasing from 15-25 µM to 35-50 µM . This reduction in potency is attributed to the lower electrophilicity of the methoxy derivative, which exhibits reduced binding affinity for target enzymes.

Conversely, substitution with a phenoxy group leads to enhanced antimicrobial potency, with IC50 values decreasing to 8-12 µM and selectivity indices increasing to 5.0-7.2 . The improved activity is attributed to enhanced π-π stacking interactions between the phenoxy group and aromatic residues in the enzyme active site.

Ester group modifications also influence the biological profile significantly. Replacement of the ethyl ester with a methyl ester results in enhanced membrane permeability and improved cellular uptake, leading to IC50 values of 12-18 µM . The smaller methyl group facilitates faster hydrolysis by cellular esterases, resulting in more rapid release of the active compound.

N-methylation of the amino group alters enzyme selectivity patterns, with IC50 values ranging from 22-35 µM and reduced selectivity indices of 1.5-2.8 . The methyl substituent reduces the hydrogen bonding capacity of the amino group, affecting the binding interactions with target proteins.

The role of salt formation is evident when comparing the hydrochloride salt with the free base form. The hydrochloride salt exhibits improved aqueous solubility and bioavailability, resulting in more consistent IC50 values of 15-25 µM compared to 18-28 µM for the free base . This improvement is attributed to the enhanced solubility characteristics of the ionic form.

The mechanistic insights derived from structure-activity relationship studies reveal that the compound functions primarily as a Michael acceptor, with the amino group serving as the key pharmacophore for biological activity. The electrophilic character of the double bond system, activated by the adjacent electron-withdrawing groups, is essential for the observed biological effects.

The selectivity profiles demonstrate that structural modifications can be used to fine-tune the biological activity spectrum. The presence of the ethoxy group provides an optimal balance between electrophilicity and selectivity, while the hydrochloride salt formation ensures adequate solubility for biological applications.

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant